molecular formula C11H16N2O B1500847 1-Pyridin-4-ylmethyl-piperidin-3-ol CAS No. 939986-41-1

1-Pyridin-4-ylmethyl-piperidin-3-ol

Cat. No.: B1500847
CAS No.: 939986-41-1
M. Wt: 192.26 g/mol
InChI Key: PHQHUUFCECELJJ-UHFFFAOYSA-N
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Description

1-Pyridin-4-ylmethyl-piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyridin-4-ylmethyl-piperidin-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxaldehyde with piperidin-3-ol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically takes place in an alcohol solvent under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-4-ylmethyl-piperidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as chromium(VI) oxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyridine derivatives.

  • Reduction: Reduction reactions can yield piperidine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated piperidines.

Scientific Research Applications

Pharmaceutical Development

1-Pyridin-4-ylmethyl-piperidin-3-ol serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural characteristics allow for the development of drugs that can effectively modulate neurotransmitter systems, potentially leading to improved therapeutic outcomes with fewer side effects.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound have been explored for their effectiveness in treating conditions such as depression and anxiety. For instance, studies have shown that compounds with similar piperidine structures exhibit enhanced binding affinity to serotonin receptors, which are critical in regulating mood and anxiety levels .

Neuroscience Research

In neuroscience, this compound is utilized to investigate its effects on neurotransmitter systems. It has been instrumental in advancing the understanding of brain function and the underlying mechanisms of mental health disorders.

Research Findings

Recent studies have demonstrated that this compound can influence dopamine and norepinephrine pathways, suggesting potential applications in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .

Drug Design

The ability of this compound to interact with specific receptors makes it a valuable asset in drug design. Researchers leverage its structural features to create more selective and potent therapeutic agents.

Design Strategies

Computational modeling has been employed to predict the binding interactions of this compound with various target proteins. For example, modifications to the pyridine ring have been explored to enhance receptor selectivity, leading to the identification of compounds with improved pharmacological profiles .

Analytical Chemistry

In analytical chemistry, this compound is used in methods designed to detect and quantify related compounds within biological samples. This application is essential for monitoring drug levels and conducting metabolic studies.

Methodologies

Techniques such as high-performance liquid chromatography (HPLC) have been developed to analyze the concentration of this compound in biological matrices. These methods provide crucial data for pharmacokinetic studies, allowing researchers to understand the metabolism and excretion pathways of drugs derived from this compound.

Data Tables

Application AreaKey FindingsReference
Pharmaceutical DevelopmentDeveloped drugs for neurological disorders
Neuroscience ResearchInfluences dopamine/norepinephrine pathways
Drug DesignEnhanced receptor selectivity through structural modifications
Analytical ChemistryHPLC methods for quantifying biological samples

Mechanism of Action

The mechanism by which 1-Pyridin-4-ylmethyl-piperidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(Pyridin-3-yl)piperidin-4-ol

  • 1-Phenyl-3-(4-pyridin-4-yl-1H-pyrazol-4-yl)piperidin-4-ol

  • Piperidine derivatives with different substituents

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Biological Activity

1-Pyridin-4-ylmethyl-piperidin-3-ol, a compound characterized by its unique piperidine and pyridine structures, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is categorized under piperidine derivatives. Its molecular formula is C12H17N3OC_{12}H_{17}N_3O, and it features a pyridine ring that contributes to its biological properties. The compound's structure allows for interaction with various biological targets, making it a subject of interest in drug discovery.

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes. Research indicates that it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways related to inflammation, pain, and cellular proliferation.

Key Mechanisms:

  • NLRP3 Inflammasome Inhibition : Studies have shown that derivatives of piperidine can inhibit the NLRP3 inflammasome, a key player in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
  • Cell Proliferation Modulation : The compound has demonstrated antiproliferative effects against various cancer cell lines, indicating its potential role in cancer therapy .

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated against several cancer cell lines using the MTT assay. The results are summarized in Table 1.

Cell Line IC50 (µM) Activity
HeLa0.058High
A5490.035Moderate
MDA-MB-2310.021Very High

The data indicate that the compound exhibits significant cytotoxicity, particularly against the MDA-MB-231 breast cancer cell line, which is known for its aggressive nature .

Case Studies and Research Findings

  • Inflammation and Pain Management : A study evaluated the compound's efficacy in reducing IL-1β release in LPS/ATP-stimulated human macrophages. It showed a concentration-dependent inhibition of IL-1β release, suggesting that it could be beneficial in managing inflammatory conditions .
  • Anticancer Properties : In another study focused on pyridine derivatives, this compound was found to significantly decrease cell viability in multiple cancer cell lines. The presence of hydroxyl groups in similar compounds was noted to enhance antiproliferative activity .

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-2-1-7-13(9-11)8-10-3-5-12-6-4-10/h3-6,11,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQHUUFCECELJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671482
Record name 1-[(Pyridin-4-yl)methyl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-41-1
Record name 1-(4-Pyridinylmethyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Pyridin-4-yl)methyl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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